molecular formula C8H11NO4S B1211141 Tyramine O-sulfate CAS No. 30223-92-8

Tyramine O-sulfate

Cat. No. B1211141
CAS RN: 30223-92-8
M. Wt: 217.24 g/mol
InChI Key: DYDUXGMDSXJQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyramine sulfate is an aryl sulfate that is tyramine in which the phenolic hydrogen at position 4 has been replaced by a sulfo group. It has a role as a human urinary metabolite and a human xenobiotic metabolite. It is an aryl sulfate and a primary amino compound. It derives from a tyramine. It is a tautomer of a tyramine sulfate zwitterion.
Tyramine-O-sulfate, also known as tyramine sulphate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Tyramine-O-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, tyramine-O-sulfate is primarily located in the cytoplasm. Tyramine-O-sulfate can be converted into tyramine.

Scientific Research Applications

1. Neurological and Psychological Research

Research has indicated that tyramine sulfate plays a significant role in various neurological and psychological conditions. For instance, studies have shown that patients with migraine, tension-type headaches, and depression exhibit a decreased ability to metabolize tyramine to its sulfate conjugate (Merikangas et al., 1995). Additionally, the tyramine conjugation deficit has been observed in patients with chronic idiopathic temporomandibular joint and orofacial pain, suggesting a possible biological link between these conditions and depression (Aghabeigi et al., 1993).

2. Biochemical and Microbial Studies

Tyramine has been studied for its effects on enzyme synthesis in microbial systems. In a study on Aerobacter aerogenes, tyramine was found to derepress arylsulfatase synthesis, which is usually repressed by inorganic sulfate (Adachi et al., 1973). Another study explored the conjugation of tyramine with sulfate in various animals, demonstrating significant activities in liver and intestine extracts, thereby contributing to our understanding of metabolic pathways in different species (Wong, 1976).

3. Analytical Chemistry Applications

Tyramine has been a subject of interest in the development of analytical methods for detecting biogenic amines. A study utilized fast-scan cyclic voltammetry to detect changes in tyramine, highlighting its potential in measuring neurotransmitter changes in insects and mammals (Cooper & Venton, 2009). Additionally, a spectrofluorometric method for determining tyramine in wine was developed, demonstrating the importance of tyramine detection in food safety (Gonzalo et al., 1979).

4. Pharmacological and Biomedical Research

Tyramine sulfate excretion has been investigated as a potential marker for various depressive disorders. For example, a study found that tyramine sulfate excretion may predict antidepressant response, providing insights into personalized medicine approaches in psychiatry (Stewart et al., 1988). Additionally, tyramine has been explored for its role in memory enhancement, where its metabolism was altered to investigate its effects on neurosteroid levels and cognitive functions (Li et al., 1996).

properties

CAS RN

30223-92-8

Product Name

Tyramine O-sulfate

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

[4-(2-aminoethyl)phenyl] hydrogen sulfate

InChI

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12)

InChI Key

DYDUXGMDSXJQFT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCN)OS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1CCN)OS(=O)(=O)O

Other CAS RN

30223-92-8

physical_description

Solid

synonyms

tyramine O-sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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